molecular formula C17H17ClN2O3S B2513866 Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-34-7

Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2513866
CAS RN: 300770-34-7
M. Wt: 364.84
InChI Key: QJIGFVDLGKTKQN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 493.7±55.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Synthesis and Reactions

  • The compound has been involved in studies focusing on the synthesis and reactions of Biginelli-compounds, showcasing methodologies for preparing pyrimido[2,3-b]thiazines among other derivatives. These processes have enabled the exploration of various chemical reactions, contributing to the development of novel heterocyclic compounds (Kappe & Roschger, 1989).

Antimicrobial Evaluation

  • Research has also been conducted on the antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from similar compounds, indicating their potential use in developing antibacterial and antifungal agents (Abdelghani et al., 2017).

Anticancer Activity

  • Furthermore, derivatives have been synthesized and evaluated for their in vitro anticancer activity, particularly against colon cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Abdel-Motaal, Alanzy, & Asem, 2020).

Pharmacological Activities

  • The compound's derivatives have also been involved in the synthesis of new heterocycles, showing pharmacological activities such as analgesic, anti-inflammatory, and immunosuppressive effects. This underscores the versatility of these compounds in medicinal chemistry and drug development (Malinka, Zawisza, & Zajac, 1989).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIGFVDLGKTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

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